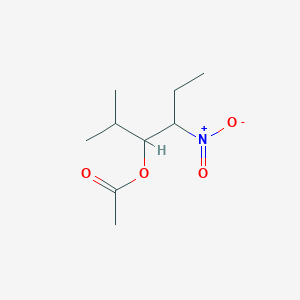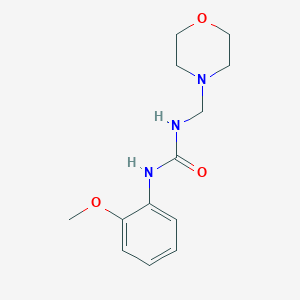![molecular formula C22H25ClN2O2 B14726548 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol CAS No. 5396-85-0](/img/structure/B14726548.png)
1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol is a chemical compound with the molecular formula C22H25ClN2O2 and a molecular weight of 384.906 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a diethylaminoethanol moiety
Métodos De Preparación
The synthesis of 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions:
Formation of the Diethylaminoethanol Moiety: This step involves the reaction of the intermediate quinoline compound with diethylaminoethanol under appropriate conditions, such as refluxing in an organic solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., potassium hydroxide, anhydrous potassium carbonate), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Biological Research: Researchers investigate its interactions with biological molecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring compound with antimalarial properties.
Ciprofloxacin: A synthetic antibiotic used to treat bacterial infections.
Nalidixic Acid: An antibacterial agent used in the treatment of urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylaminoethanol moiety, which may confer distinct pharmacological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
5396-85-0 |
|---|---|
Fórmula molecular |
C22H25ClN2O2 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol |
InChI |
InChI=1S/C22H25ClN2O2/c1-4-25(5-2)14-22(26)19-13-21(15-6-8-16(23)9-7-15)24-20-11-10-17(27-3)12-18(19)20/h6-13,22,26H,4-5,14H2,1-3H3 |
Clave InChI |
VSHABYYWJZIPGW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


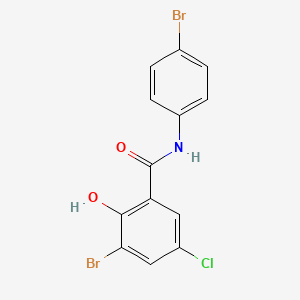
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
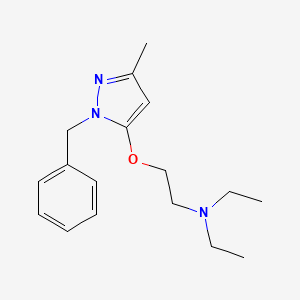
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
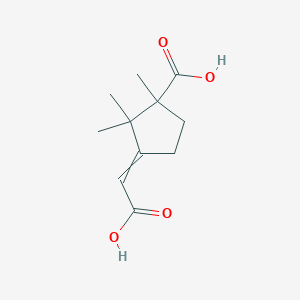
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
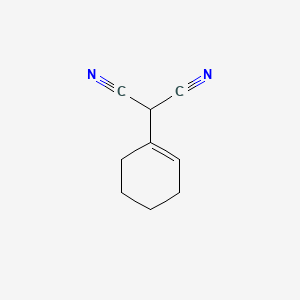
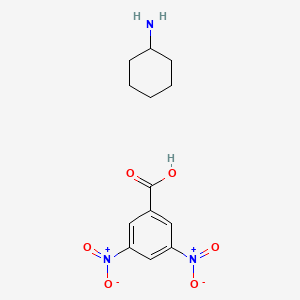
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
